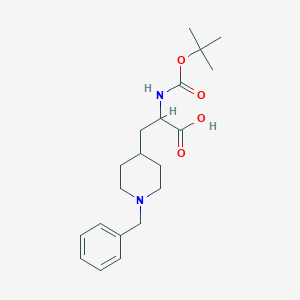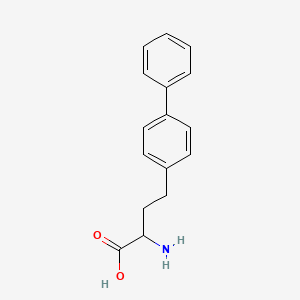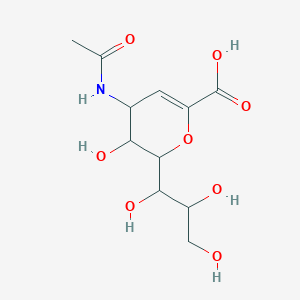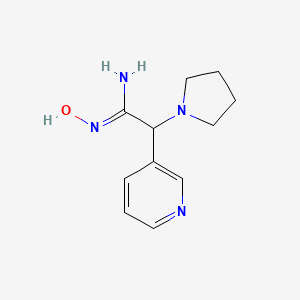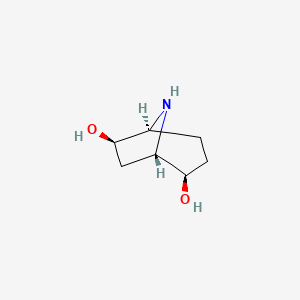
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a compound with a unique structure that combines a methoxymethyl group, an oxadiazole ring, and a pyridine ring
Preparation Methods
The synthesis of (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the oxadiazole ring with methoxymethyl chloride in the presence of a base.
Attachment of the pyridine ring: The final step involves the coupling of the methoxymethyl-oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(5-(Methoxymethyl)pyridin-2-yl)methanamine: This compound lacks the oxadiazole ring, making it less versatile in certain chemical reactions.
(5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine: This compound has a methyl group instead of a methoxymethyl group, which can affect its reactivity and interactions with biological targets.
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine: This compound lacks the pyridine ring, which can limit its applications in certain fields.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C10H12N4O2/c1-15-6-8-13-10(14-16-8)9(11)7-4-2-3-5-12-7/h2-5,9H,6,11H2,1H3 |
InChI Key |
WVNDIUCHUWSONN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NO1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-6-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14863644.png)
![Morpholin-4-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B14863651.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14863654.png)
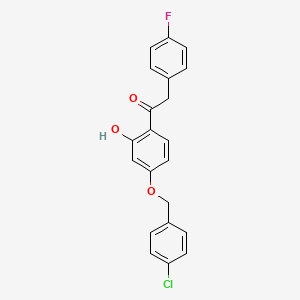
![Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B14863666.png)
![1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone](/img/structure/B14863668.png)
